![molecular formula C10H15N3 B1628635 4-Piperazin-2-ylaniline CAS No. 779299-98-8](/img/structure/B1628635.png)
4-Piperazin-2-ylaniline
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Description
4-Piperazin-2-ylaniline is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have explored the anticancer properties of piperazine derivatives, including 4-piperazin-2-ylaniline. Research indicates that compounds with piperazine moieties can inhibit key pathways involved in cancer progression. For instance, derivatives have been identified that target the IKKβ pathway, which is crucial in the NF-κB signaling cascade associated with inflammation and carcinogenesis . The presence of piperazine enhances the interaction with the IKKβ catalytic pocket, leading to improved inhibitory properties compared to non-piperazine analogs.
Alzheimer's Disease Treatment
Piperazine derivatives have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These compounds enhance brain exposure and exhibit antioxidant properties, making them potential candidates for multi-targeted therapies against neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial efficacy of piperazine derivatives has been documented, with this compound being investigated for its activity against various pathogens. The structural modifications in these compounds can lead to enhanced antibacterial and antifungal activities, further supporting their use in pharmaceutical formulations .
Agrochemical Applications
Insecticide Development
this compound has been identified as a potential scaffold for developing novel insecticides targeting mosquito populations. Research has demonstrated its effectiveness as an inhibitor of the AeKir1 ion channel in Aedes aegypti, which is critical for mosquito excretory functions. This compound exhibited significant larvicidal activity and could lead to the development of environmentally friendly insecticides .
Herbicide Formulations
The compound's ability to serve as an intermediate in synthesizing various agrochemicals positions it as a valuable component in herbicide formulations. Its reactive nature allows for modifications that can enhance herbicidal efficacy while reducing environmental impact .
Material Science Applications
Dyes and Pigments
this compound is also utilized in the dye industry due to its ability to form stable colorants. Its derivatives can be engineered to produce vibrant colors and improve dye stability under varying environmental conditions .
Polymer Chemistry
In polymer science, piperazine derivatives are employed as intermediates in synthesizing various polymers and surfactants. Their unique chemical properties facilitate the development of advanced materials with tailored functionalities, such as enhanced mechanical strength and thermal stability .
Case Studies
Properties
CAS No. |
779299-98-8 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-piperazin-2-ylaniline |
InChI |
InChI=1S/C10H15N3/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7,11H2 |
InChI Key |
OVPROXCERHBLGN-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.